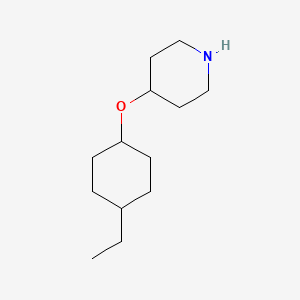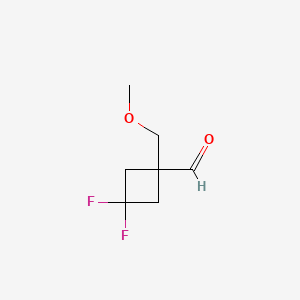![molecular formula C9H14ClN3O2 B15302579 2,6,8-Triazadispiro[3.0.4^{5}.3^{4}]dodecane-7,9-dionehydrochloride](/img/structure/B15302579.png)
2,6,8-Triazadispiro[3.0.4^{5}.3^{4}]dodecane-7,9-dionehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,8-Triazadispiro[3.0.4{5}.3This compound is characterized by its triazadispiro structure, which includes multiple nitrogen atoms and spiro-linked rings, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,8-Triazadispiro[3.0.4{5}.3{4}]dodecane-7,9-dionehydrochloride typically involves multi-step organic reactionsCommon reaction conditions include controlled temperatures, specific pH levels, and the use of solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of automated synthesis machines and high-throughput screening can optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6,8-Triazadispiro[3.0.4{5}.3{4}]dodecane-7,9-dionehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
2,6,8-Triazadispiro[3.0.4{5}.3{4}]dodecane-7,9-dionehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6,8-Triazadispiro[3.0.4{5}.3{4}]dodecane-7,9-dionehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
- 4,10-Dinitro-2,6,8,12-Tetraoxa-4,10-Diazatetracyclo[5.5.0.0{5,9}.0{3,11}]Dodecane
- 2,5,5,8a-Tetramethyl-2,3,5,6,8,8a-hexahydro-7H-chromen-7-one
Uniqueness
Compared to similar compounds, 2,6,8-Triazadispiro[3.0.4{5}.3{4}]dodecane-7,9-dionehydrochloride stands out due to its unique triazadispiro structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H14ClN3O2 |
|---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
2,6,8-triazadispiro[3.0.45.34]dodecane-7,9-dione;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-6-9(12-7(14)11-6)3-1-2-8(9)4-10-5-8;/h10H,1-5H2,(H2,11,12,13,14);1H |
InChI Key |
HLKWAYZNNSDJII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC2)C3(C1)C(=O)NC(=O)N3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-amine](/img/structure/B15302504.png)


![rac-tert-butylN-[(1R,3R)-3-(2-aminoethyl)cyclopentyl]carbamate,cis](/img/structure/B15302525.png)
![2-[N-(prop-2-en-1-yl)acetamido]acetic acid](/img/structure/B15302534.png)
![1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline](/img/structure/B15302544.png)






![sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B15302591.png)

